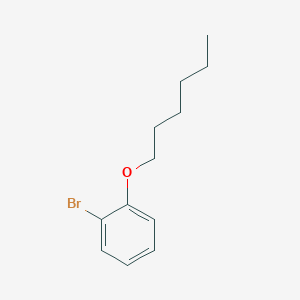

1-Bromo-2-(hexyloxy)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Bromo-2-(hexyloxy)benzene is a compound that is part of a broader class of bromobenzene derivatives. These compounds are characterized by a bromine atom attached to a benzene ring, which is further modified by various substituents such as alkoxy groups. The presence of the bromine atom and the substituted alkyl chain significantly influences the chemical and physical properties of these molecules, as well as their potential applications in organic synthesis and materials science.

Synthesis Analysis

The synthesis of bromobenzene derivatives can be achieved through various methods. For instance, the total synthesis of a complex bromobenzene natural product was accomplished starting from a bromo-dimethoxyphenyl methanol, indicating the versatility of bromobenzene intermediates in synthetic chemistry . Another study demonstrated the synthesis of chiral 1-halo-1-bromo compounds from carbohydrates, which may serve as valuable intermediates, suggesting that bromobenzene derivatives can be synthesized from a range of starting materials . Additionally, the synthesis and characterization of 1-bromo-4-(3,7-dimethyloctyl)benzene were reported, highlighting the importance of these compounds as precursors for the synthesis of graphene nanoribbons .

Molecular Structure Analysis

The molecular structure of bromobenzene derivatives is influenced by the substituents attached to the benzene ring. X-ray structure determinations of various bromo- and bromomethyl-substituted benzenes have revealed a range of interactions, such as C–H···Br, C–Br···Br, and C–Br···π, which contribute to the diversity of their solid-state packing . The crystal structures of 1-bromo-3,5-bis(4,4-dimethyl-1,3-oxazolin-2-yl)benzene and its iodine analog showed supramolecular features like hydrogen bonding and π–π interactions .

Chemical Reactions Analysis

Bromobenzene derivatives can undergo various chemical reactions due to the presence of the reactive bromine atom. For example, the conversion of an aryl bromide to the corresponding aryllithium was reported for a sterically hindered 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene, which is indicative of the reactivity of the bromine atom in nucleophilic substitution reactions . Furthermore, the ring expansion to 1-bromo-1-alumacyclonona-2,4,6,8-tetraene by the insertion of alkyne molecules into Al-C bonds demonstrates the potential for bromobenzene derivatives to participate in complex transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromobenzene derivatives are significantly affected by the bromine atom and the nature of the substituents. The self-assembly of bromobenzene derivatives with different alkyl chains on surfaces was studied, revealing the impact of molecular structure and functional groups on their arrangements . The proximity of large halogen substituents in dibromo-iodobenzenes was found to induce only minor distortions in the molecular structure, which in turn affects the physical properties such as absorption in the visible region and reactivity .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

1-Bromo-2-(hexyloxy)benzene plays a crucial role in the synthesis and characterization of various organic compounds. Studies have explored its use in the formation of different halogenated and organometallic compounds. For example, Bovonsombat and Mcnelis (1993) used a related halogenation technique for polyalkylbenzenes, illustrating the versatility of halogenated compounds in organic synthesis (Bovonsombat & Mcnelis, 1993). Similarly, the creation of ethynylferrocene compounds from bromobenzene derivatives highlights the compound's utility in forming complex molecules with potential applications in areas like materials science and catalysis (Fink et al., 1997).

Organic Synthesis Intermediates

The compound also serves as an intermediate in the synthesis of other organic molecules. For example, González et al. (2003) demonstrated its utility in creating 1-deoxy-1-halo-1-bromo-alditols, offering valuable intermediates for further organic synthesis (González et al., 2003). Kuroda and Kobayashi (2015) developed a method to synthesize 1-substituted 3-alkoxy-1H-isoindoles using a similar compound, showcasing the broad applicability of halogenated benzene derivatives in organic chemistry (Kuroda & Kobayashi, 2015).

Photoluminescence and Material Properties

The compound's derivatives also exhibit unique photoluminescence properties, as demonstrated by Liang Zuo-qi (2015), who synthesized a related compound and investigated its fluorescence properties. This research suggests potential applications in materials science, particularly in developing new photoluminescent materials (Liang Zuo-qi, 2015).

Self-Assembly and Surface Studies

Moreover, the bromine and substituted alkyl chain in bromobenzene derivatives have been found to significantly influence their interfacial self-assembly, as studied by Li et al. (2012) using scanning tunneling microscopy. This has implications for the design and fabrication of nanoscale materials and devices (Li et al., 2012).

Mecanismo De Acción

Target of Action

The primary target of 1-Bromo-2-(hexyloxy)benzene is the aromatic ring of benzene . The compound interacts with the benzene ring through a process known as bromination . The bromine atom in the compound is introduced to the benzene ring, and the hexyloxy group serves as a substituent on the benzene ring .

Mode of Action

This compound interacts with its target through a series of chemical reactions. The bromine atom in the compound can be introduced by bromination with Br2/FeBr3 . The hexyloxy group can be introduced by Friedel–Crafts alkylation . These reactions result in the formation of a new compound with the bromine and hexyloxy groups attached to the benzene ring .

Biochemical Pathways

The compound undergoes aminocarbonylation with carbon monoxide and a halide, yielding a primary amide . This reaction is carried out in the presence of a base, such as triethylamine or potassium tert-butoxide . The resulting primary amide can then participate in various biochemical pathways, depending on the specific context and environment .

Pharmacokinetics

The compound’s molecular weight (25717 g/mol) and physical form (liquid) suggest that it may have certain pharmacokinetic properties For instance, its relatively low molecular weight may facilitate absorption and distribution within the body

Result of Action

The result of the action of this compound is the formation of a new compound with the bromine and hexyloxy groups attached to the benzene ring . This new compound can participate in various biochemical reactions, potentially leading to the production of high yields and functionalized products, which are useful for pharmaceuticals and dyes .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the presence of a base such as triethylamine or potassium tert-butoxide is necessary for the aminocarbonylation reaction to occur . Additionally, the temperature and pressure conditions can also affect the reaction rate and yield

Propiedades

IUPAC Name |

1-bromo-2-hexoxybenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrO/c1-2-3-4-7-10-14-12-9-6-5-8-11(12)13/h5-6,8-9H,2-4,7,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAEVDESICZHIJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

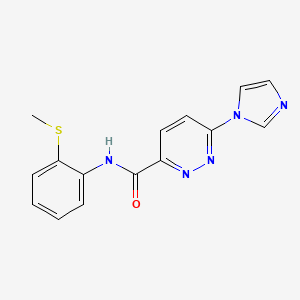

CCCCCCOC1=CC=CC=C1Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2505904.png)

![1-(4-bromophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2505912.png)

![(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(benzo[b]thiophen-2-yl)methanone](/img/structure/B2505915.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)acrylamide](/img/structure/B2505916.png)

![Tert-butyl 2-[(6-fluoropyridine-3-carbonyl)amino]-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B2505919.png)

![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2505920.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide](/img/structure/B2505922.png)

![N4-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methyl]-N2,N2,N4-trimethylpyrimidine-2,4-diamine](/img/structure/B2505924.png)

![1-Aminopyrido[1,2-a]benzimidazole-2-carbonitrile](/img/structure/B2505926.png)

![2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2505927.png)